molecular formula C12H13NO3S B12761806 Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate CAS No. 86628-26-4

Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate

Cat. No.: B12761806
CAS No.: 86628-26-4
M. Wt: 251.30 g/mol
InChI Key: CWFCFMFPXZUQKT-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate is a chemical compound with the following structure:

Structure:CH3C(O)NHCH2CH2CH2CH2SC(O)OCH3\text{Structure:} \quad \text{CH}_3 - \text{C}(\text{O}) - \text{NH} - \text{CH}_2 - \text{CH}_2 - \text{CH}_2 - \text{CH}_2 - \text{S} - \text{C}(\text{O}) - \text{OCH}_3 Structure:CH3​−C(O)−NH−CH2​−CH2​−CH2​−CH2​−S−C(O)−OCH3​

It belongs to the class of benzothiazepines, which are heterocyclic compounds containing both a benzene ring and a thiazepine ring. This compound exhibits interesting pharmacological properties and has been studied for various applications.

Preparation Methods

Synthetic Routes:

The synthesis of Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate involves several steps. One common synthetic route includes the following reactions:

  • Condensation Reaction:

    • Starting from appropriate precursors, a condensation reaction forms the benzothiazepine ring system.
    • Key reagents: Thioamide, aldehyde, and acid catalyst.
    • Reaction conditions: Typically carried out in a suitable solvent (e.g., ethanol or acetonitrile).
  • Acetylation:

    • The resulting benzothiazepine intermediate is acetylated at the nitrogen atom.
    • Acetic anhydride or acetyl chloride is commonly used as the acetylating agent.

Industrial Production:

Industrial-scale production methods may vary, but they generally follow similar principles. Optimization of reaction conditions, purification, and scalability are crucial for large-scale synthesis.

Chemical Reactions Analysis

Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate can undergo various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding sulfone or sulfoxide.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the nitrogen atom.

    Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

Scientific Research Applications

This compound has found applications in:

    Medicine: Investigated for potential therapeutic effects due to its structural resemblance to other bioactive molecules.

    Chemical Biology: Used as a probe in studies related to enzyme inhibition or receptor binding.

    Industry: May serve as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action for Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate is unique in its structure, it shares similarities with related benzothiazepines. Some similar compounds include:

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-benzopyrano[4,3-b]pyridine-3-carboxylate: .

    2,3,4,5-Tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester: .

Properties

CAS No.

86628-26-4

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

methyl 2-(4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-2-yl)acetate

InChI

InChI=1S/C12H13NO3S/c1-16-12(15)7-8-6-11(14)13-9-4-2-3-5-10(9)17-8/h2-5,8H,6-7H2,1H3,(H,13,14)

InChI Key

CWFCFMFPXZUQKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(=O)NC2=CC=CC=C2S1

Origin of Product

United States

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